GR Transactivation Efficacy: 21-Deoxycortisone Exhibits 49% of Cortisol Efficacy
In glucocorticoid receptor (GR) transactivation assays, 21-deoxycortisone demonstrates approximately 49% efficacy relative to cortisol, the endogenous full agonist . This partial agonist profile contrasts with cortisol and corticosterone, which elicit full receptor activation (defined as 100% reference). The reduced maximal response may translate to a diminished capacity to induce GR-mediated gene transcription compared to full agonists, a critical consideration for researchers modeling glucocorticoid signaling or evaluating potential compensatory mechanisms in adrenal insufficiency states .
| Evidence Dimension | GR transactivation efficacy (% of maximal cortisol response) |
|---|---|
| Target Compound Data | ~49% |
| Comparator Or Baseline | Cortisol (100% reference) |
| Quantified Difference | ~51% lower maximal efficacy |
| Conditions | In vitro transactivation assay; cellular system not fully specified in source |
Why This Matters
Partial agonist activity is functionally distinct from full agonism and precludes the use of 21-deoxycortisone as a simple substitute for cortisol in experimental systems requiring full GR activation.
